molecular formula C19H16ClN5 B5885591 N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5885591
M. Wt: 349.8 g/mol
InChI Key: GTVZIVQRYYSPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as BCPA, is a small molecule inhibitor that has shown promising results in scientific research applications. BCPA belongs to the family of pyrazolopyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits the activity of protein kinases such as JAK2 and STAT3, which are involved in the regulation of cell growth and survival. N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine also inhibits the activity of COX-2, an enzyme that is involved in inflammation and pain. By inhibiting these enzymes, N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can effectively prevent the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can induce apoptosis, inhibit cell proliferation, and reduce inflammation. N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to have anti-angiogenic properties, which can prevent the growth of blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to have high selectivity and potency, making it an ideal candidate for use in drug discovery and development. However, N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential direction is the development of N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs that have improved solubility and bioavailability. Another direction is the study of N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential use of N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in other diseases such as neurological disorders and viral infections.
In conclusion, N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a promising small molecule inhibitor that has shown potential in scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs and the investigation of its potential use in other diseases.

Synthesis Methods

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with 2-benzylpyrazolo[3,4-d]pyrimidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. Studies have shown that N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases.

properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)12-25-19-17(11-24-25)18(22-13-23-19)21-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVZIVQRYYSPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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